

5-Chloro-2-nitropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-nitropyridine

Cat. No.: B1630408

[Get Quote](#)

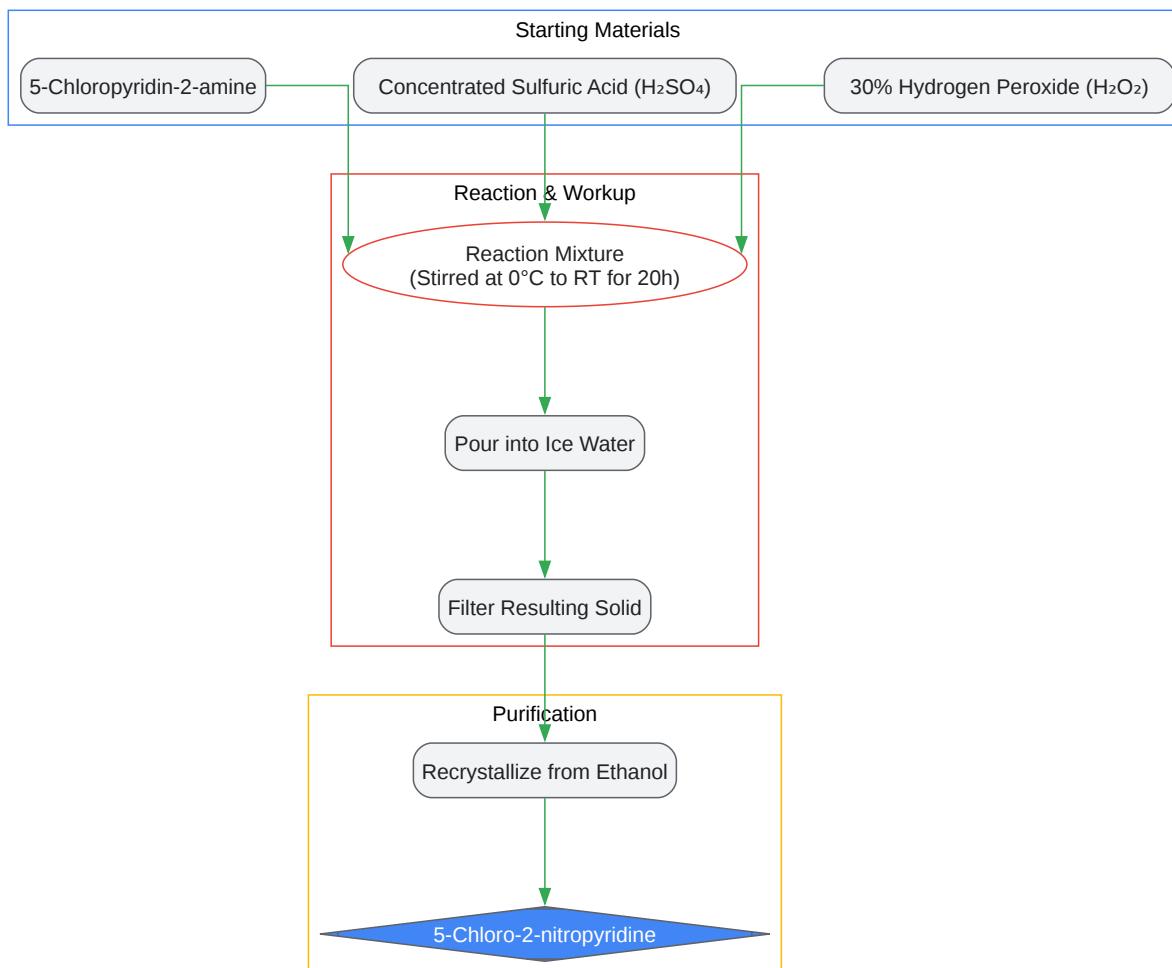
CAS Number: 52092-47-4

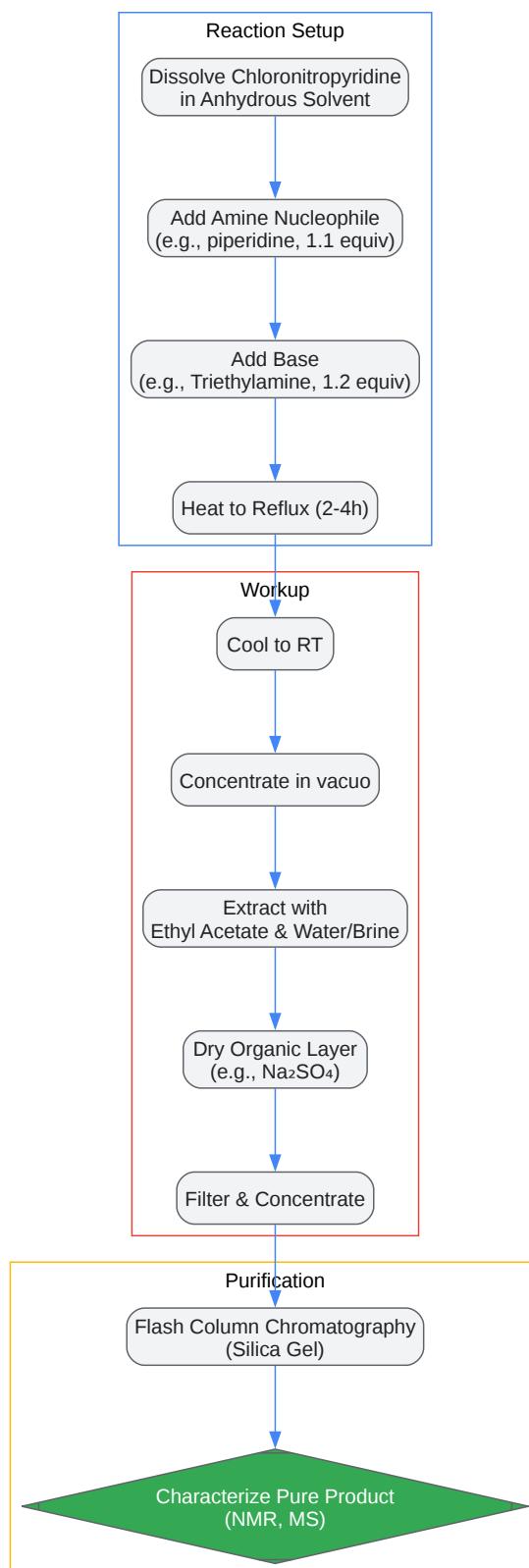
This technical guide provides an in-depth overview of **5-Chloro-2-nitropyridine**, a pivotal intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science.^{[1][2]} Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, reactivity, and diverse applications, supported by experimental data and procedural workflows.

Physicochemical Properties

5-Chloro-2-nitropyridine is an off-white to pale yellow crystalline solid.^{[3][4]} Its key physical and chemical properties are summarized in the table below, providing essential data for its application in various chemical processes.

Property	Value	Reference
CAS Number	52092-47-4	[1]
Molecular Formula	C ₅ H ₃ CIN ₂ O ₂	[5] [6]
Molecular Weight	158.54 g/mol	[5] [6]
Appearance	Off-white to pale yellow crystalline powder	[3] [4]
Melting Point	57 - 61 °C	[3]
	119 - 123 °C	[1]
	120 - 123 °C	
Boiling Point	Approx. 256 - 258 °C	[3]
	Approx. 260 - 262 °C	[3]
	275.3 ± 20.0 °C (Predicted)	[1]
Density	1.489 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Poorly soluble in water; Soluble in organic solvents like ethanol, dichloromethane, MDC, acetone, and methanol.	[3] [4]
InChI Key	YUBHMOQVHOODEI-UHFFFAOYSA-N	[6]
SMILES	C1=CC(=NC=C1Cl)--INVALID-LINK--[O-]	[6]


Note: Discrepancies in reported melting points exist in the literature, which may be due to different crystalline forms or measurement conditions.


Synthesis of 5-Chloro-2-nitropyridine

The primary synthetic route to **5-Chloro-2-nitropyridine** involves the oxidation of 5-chloropyridin-2-amine.[\[1\]](#)[\[5\]](#)[\[7\]](#) This method is widely cited and provides a reliable pathway to

the target compound.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 5-Chloro-2-nitropyridine | 52092-47-4 [chemicalbook.com]
- 6. 5-Chloro-2-nitropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Chloro-2-nitropyridine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630408#5-chloro-2-nitropyridine-cas-number-52092-47-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com